

SU5204: An In-Depth Technical Guide to Target Protein Binding Affinity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SU5204 is a synthetic small molecule that functions as a tyrosine kinase inhibitor. It has garnered research interest for its potential to modulate cellular signaling pathways implicated in angiogenesis and cancer. This technical guide provides a comprehensive overview of **SU5204**'s binding affinity to its primary protein targets, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), and Human Epidermal Growth Factor Receptor 2 (HER2). This document details the quantitative binding data, experimental methodologies for affinity determination, and the associated signaling pathways.

Data Presentation: SU5204 Target Protein Binding Affinity

The inhibitory activity of **SU5204** against its key target proteins is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency in vitro.



Target Protein	Common Aliases	SU5204 IC50 (μM)
VEGFR-2	KDR, Flk-1	4
HER2	ErbB2	51.5

Data sourced from publicly available information.[1][2]

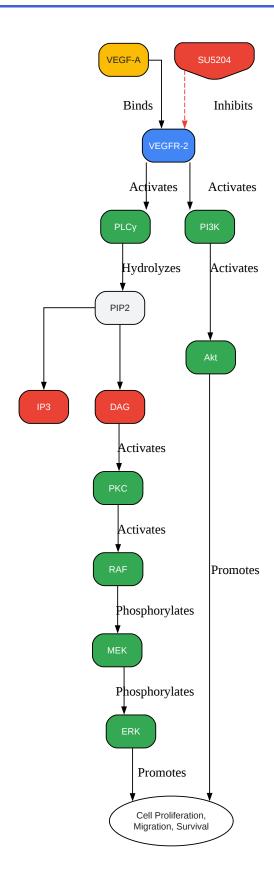
Signaling Pathways

SU5204 exerts its effects by inhibiting the kinase activity of its target receptors, thereby disrupting downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis. Upon binding its ligand, VEGF-A, the receptor dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events. These pathways include the PLCy-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.





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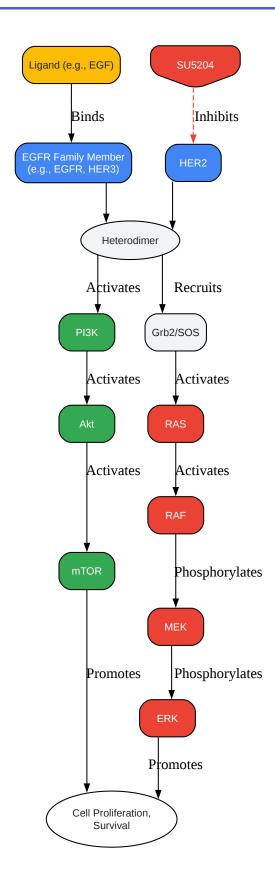
Caption: VEGFR-2 signaling pathway and point of inhibition by SU5204.



HER2 Signaling Pathway

HER2 is a member of the epidermal growth factor receptor family and plays a critical role in cell growth and differentiation. Unlike other members of this family, HER2 does not have a known direct ligand. It is activated through heterodimerization with other ligand-bound EGFR family members, leading to the activation of the PI3K-Akt and MAPK pathways, which promote cell proliferation and survival.









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References

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